molecular formula C9H18ClNO2 B6181346 methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride CAS No. 2613385-09-2

methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride

Cat. No.: B6181346
CAS No.: 2613385-09-2
M. Wt: 207.70 g/mol
InChI Key: NQTAJSFIGINWEG-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride has several scientific research applications:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in pharmaceutical applications, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Methyl 2,2-dimethylpiperidine-4-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylate: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    2,2-Dimethylpiperidine: Lacks the carboxylate group, affecting its solubility and biological activity.

    Methyl piperidine-4-carboxylate: Lacks the additional methyl groups, leading to differences in steric hindrance and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2613385-09-2

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 2,2-dimethylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)6-7(4-5-10-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

NQTAJSFIGINWEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)C(=O)OC)C.Cl

Purity

95

Origin of Product

United States

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